molecular formula C11H13BrN2O3 B8575453 2-bromo-N-tert-butyl-3-nitrobenzamide

2-bromo-N-tert-butyl-3-nitrobenzamide

Cat. No.: B8575453
M. Wt: 301.14 g/mol
InChI Key: DDOIGBTVVNMRDY-UHFFFAOYSA-N
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Description

2-Bromo-N-tert-butyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a bromine atom at the 2-position, a tert-butyl group attached to the nitrogen of the amide moiety, and a nitro group at the 3-position of the benzene ring.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

2-bromo-N-tert-butyl-3-nitrobenzamide

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)13-10(15)7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

DDOIGBTVVNMRDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The most relevant structural analogs identified in the literature include 2-bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide (hereafter referred to as Compound A) . Key structural differences and their implications are outlined below:

Feature 2-Bromo-N-tert-butyl-3-nitrobenzamide Compound A
Substituent at Position 3 Nitro (-NO₂) 1-Methyl-1H-benzimidazol-2-yl
Substituent at Position 5 None tert-Butyl
Amide Nitrogen Substituent tert-Butyl Methyl and [2-(methylamino)phenyl]
Key Functional Groups Bromo, nitro, tert-butyl amide Bromo, benzimidazole, methylamino
Molecular Weight ~323.2 g/mol (estimated) 545.4 g/mol (reported)

Substituent Effects:

  • Nitro vs. In contrast, Compound A’s benzimidazole moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or DNA) .
  • tert-Butyl Placement : The tert-butyl group in the target compound is part of the amide side chain, contributing to steric hindrance that may limit rotational freedom or binding to hydrophobic pockets. In Compound A, the tert-butyl group at position 5 enhances bulkiness, possibly affecting crystal packing and solubility .

Physicochemical Properties

  • Solubility : The nitro group increases polarity but is counterbalanced by the tert-butyl group’s hydrophobicity. Compound A, with a benzimidazole ring, likely exhibits lower aqueous solubility due to increased aromaticity and molecular weight.

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